molecular formula C15H18O3 B12649700 4-(3-Oxobutyl)phenyl 2-methylcrotonate CAS No. 84812-72-6

4-(3-Oxobutyl)phenyl 2-methylcrotonate

Cat. No.: B12649700
CAS No.: 84812-72-6
M. Wt: 246.30 g/mol
InChI Key: PZTWELMXXHYEFC-NYYWCZLTSA-N
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Description

4-(3-Oxobutyl)phenyl 2-methylcrotonate is an organic compound with the molecular formula C15H18O3 It is known for its unique structure, which includes a phenyl ring substituted with a 3-oxobutyl group and a 2-methylcrotonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxobutyl)phenyl 2-methylcrotonate typically involves the esterification of 4-(3-oxobutyl)phenol with 2-methylcrotonic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxobutyl)phenyl 2-methylcrotonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-Oxobutyl)phenyl 2-methylcrotonate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Oxobutyl)phenyl 2-methylcrotonate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the 3-oxobutyl group and the 2-methylcrotonate ester, which can participate in various chemical reactions. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Oxobutyl)phenyl isovalerate
  • 4-(3-Oxobutyl)phenyl 2-methylbutyrate
  • 4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate

Uniqueness

4-(3-Oxobutyl)phenyl 2-methylcrotonate is unique due to its specific substitution pattern and the presence of both a ketone and an ester functional group

Properties

CAS No.

84812-72-6

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

[4-(3-oxobutyl)phenyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C15H18O3/c1-4-11(2)15(17)18-14-9-7-13(8-10-14)6-5-12(3)16/h4,7-10H,5-6H2,1-3H3/b11-4+

InChI Key

PZTWELMXXHYEFC-NYYWCZLTSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1=CC=C(C=C1)CCC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1=CC=C(C=C1)CCC(=O)C

Origin of Product

United States

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